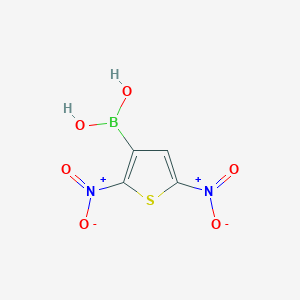

2,5-Dinitrothiophene-3-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-Dinitrothiophene-3-boronic acid is an organic compound consisting of a thiophene ring, two nitro groups, and a boronic acid group . It has a molecular weight of 217.95 .

Molecular Structure Analysis

The molecular structure of 2,5-Dinitrothiophene-3-boronic acid is represented by the linear formula C4H3BN2O6S . The InChI code for this compound is 1S/C4H3BN2O6S/c8-5(9)2-1-3(6(10)11)14-4(2)7(12)13/h1,8-9H .Chemical Reactions Analysis

Boronic acids, including 2,5-Dinitrothiophene-3-boronic acid, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .Applications De Recherche Scientifique

Organic Synthesis: Suzuki–Miyaura Coupling

2,5-Dinitrothiophene-3-boronic acid: is utilized in the Suzuki–Miyaura coupling reaction, a pivotal method in organic synthesis for forming carbon-carbon bonds . This process is renowned for its mild conditions and tolerance to various functional groups, making it an indispensable tool for constructing complex organic molecules.

Medicinal Chemistry: Drug Design and Discovery

In medicinal chemistry, boronic acids are integral to the design of novel drugs due to their unique reactivity with diols and amino acids2,5-Dinitrothiophene-3-boronic acid could potentially be employed in the development of new therapeutic agents, leveraging its boronic acid moiety for targeted drug delivery or enzyme inhibition .

Material Science: Covalent Organic Frameworks

The boronic acid group in 2,5-Dinitrothiophene-3-boronic acid can be used to construct covalent organic frameworks (COFs). These are crystalline, porous materials ideal for applications such as gas storage, catalysis, and sensing due to their high surface area and stability .

Supramolecular Chemistry: Sensor Development

Supramolecular systems benefit from the inclusion of boronic acids, which can respond to stimuli like sugar molecules2,5-Dinitrothiophene-3-boronic acid could be incorporated into sensors that undergo a sol-gel transformation in the presence of specific analytes, making it valuable for environmental monitoring and diagnostics .

Chemical Biology: Molecular Recognition

Boronic acids are known for their ability to recognize and bind to diols, which are abundant in biological molecules2,5-Dinitrothiophene-3-boronic acid could be applied in chemical biology for the selective recognition of saccharides or polysaccharides, aiding in the study of biological processes and disease diagnostics .

Biomedical Devices: Diagnostic and Therapeutic Applications

The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols, make them suitable for use in biomedical devices2,5-Dinitrothiophene-3-boronic acid could be explored for its potential in enhancing the performance of diagnostic tools or therapeutic delivery systems .

Safety and Hazards

Orientations Futures

Boronic acids, including 2,5-Dinitrothiophene-3-boronic acid, have been increasingly utilized in diverse areas of research . They have been used in various sensing applications, chemical biology, medicinal chemistry, biomedical devices, and material chemistry . The future of 2,5-Dinitrothiophene-3-boronic acid likely lies in these areas.

Propriétés

IUPAC Name |

(2,5-dinitrothiophen-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BN2O6S/c8-5(9)2-1-3(6(10)11)14-4(2)7(12)13/h1,8-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEOLFDEXPOHGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC(=C1)[N+](=O)[O-])[N+](=O)[O-])(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dinitrothiophene-3-boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2590968.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2590969.png)

![N-benzyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2590973.png)

![N-(4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590975.png)

![3-[[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2590983.png)

![3-[(Z)-(2-aminophenyl)methylidene]-1H-indol-2-one](/img/structure/B2590987.png)

![1-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)methanesulfonamide](/img/structure/B2590988.png)

![7-fluoro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2590991.png)